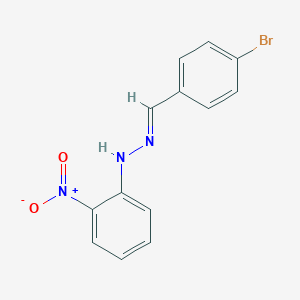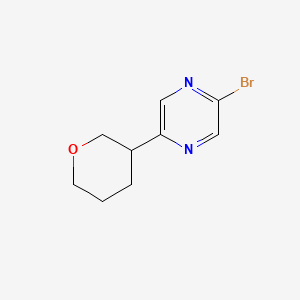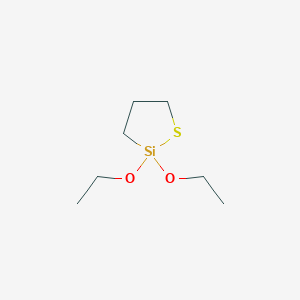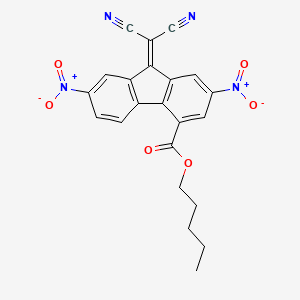![molecular formula C18H25Cl3N4O3S B11713206 N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11713206.png)
N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a nitrophenyl group, and a carbamothioyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide typically involves the reaction of 2,2,2-trichloroethylamine with 4-nitrophenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for temperature and pressure control ensures consistent product quality. The final product is typically isolated through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trichloroethyl derivatives.
Applications De Recherche Scientifique
N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide involves its interaction with specific molecular targets. The compound’s trichloroethyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The nitrophenyl group may also participate in electron transfer reactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide
- N-(2,2,2-Trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)nonanamide
- N-(2,2,2-Trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)nonanamide
Uniqueness
N-(2,2,2-Trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C18H25Cl3N4O3S |
|---|---|
Poids moléculaire |
483.8 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C18H25Cl3N4O3S/c1-2-3-4-5-6-7-8-15(26)23-16(18(19,20)21)24-17(29)22-13-9-11-14(12-10-13)25(27)28/h9-12,16H,2-8H2,1H3,(H,23,26)(H2,22,24,29) |
Clé InChI |
OMOJWZLCMIACIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)

![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)
![2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11713139.png)

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)

![3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B11713156.png)





